

A Comprehensive Spectroscopic Analysis of (S)-3-Hydroxypiperidine Hydrochloride

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Compound of Interest

Compound Name: (S)-3-Hydroxypiperidine
hydrochloride

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This technical guide provides a detailed overview of the spectroscopic data for **(S)-3-Hydroxypiperidine hydrochloride**, a significant chiral building block in pharmaceutical research and development.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Compound Overview

(S)-3-Hydroxypiperidine hydrochloride is a key intermediate in the synthesis of various bioactive molecules and therapeutic agents, particularly those targeting neurological disorders.^{[1][2]} Its chiral nature and the presence of a hydroxyl group make it a versatile component for creating complex molecular architectures.^[1]

Chemical Structure:

- Molecular Formula: $C_5H_{11}NO \cdot HCl$ ^[1]
- Molecular Weight: 137.61 g/mol ^[1]
- CAS Number: 475058-41-4^{[1][2]}

Spectroscopic Data

The following sections present the available spectroscopic data for **(S)-3-Hydroxypiperidine hydrochloride** and its related structures. The data has been compiled and organized into tabular formats for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific high-resolution spectra for the (S)-enantiomer are not readily available in the public domain, data for the parent compound, 3-Hydroxypiperidine, provides valuable insight into the expected chemical shifts. The hydrochloride salt will induce shifts in the signals, particularly for protons and carbons near the nitrogen atom.

Table 1: ^1H NMR Spectral Data for 3-Hydroxypiperidine

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectral Data for 3-Hydroxypiperidine

Chemical Shift (ppm)	Assignment
Data not available in search results	

Note: The actual chemical shifts for **(S)-3-Hydroxypiperidine hydrochloride** may vary depending on the solvent and concentration.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Hydroxypiperidine hydrochloride is expected to show characteristic absorptions for the O-H, N-H, and C-H bonds.

Table 3: IR Absorption Bands for 3-Hydroxypiperidine Hydrochloride^[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch
~2940	Medium	C-H stretch (aliphatic)
~2700	Broad	N-H ⁺ stretch (amine salt)
~1580	Medium	N-H bend
~1060	Strong	C-O stretch

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For 3-Hydroxypiperidine, the molecular ion peak would be observed at m/z 101.15.[\[4\]](#)

Table 4: Mass Spectrometry Data for 3-Hydroxypiperidine[\[4\]](#)

m/z	Relative Abundance (%)	Assignment
101	[M] ⁺ (Molecular Ion)	
100	[M-H] ⁺	
84	[M-OH] ⁺	
57		
44	100	Base Peak

Note: The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

- **Sample Preparation:** A small amount of the **(S)-3-Hydroxypiperidine hydrochloride** sample is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard.

- Data Acquisition: The NMR spectra are recorded on a spectrometer, for example, at operating frequencies of 500.13 MHz for ^1H and 125.76 MHz for ^{13}C .[\[5\]](#)
- ^1H NMR: A standard pulse sequence is used to acquire the proton NMR spectrum.
- ^{13}C NMR: A proton-decoupled pulse sequence is used to obtain the carbon NMR spectrum, where each unique carbon atom appears as a single line.

The thin solid film method is a common technique for solid samples.[\[6\]](#)

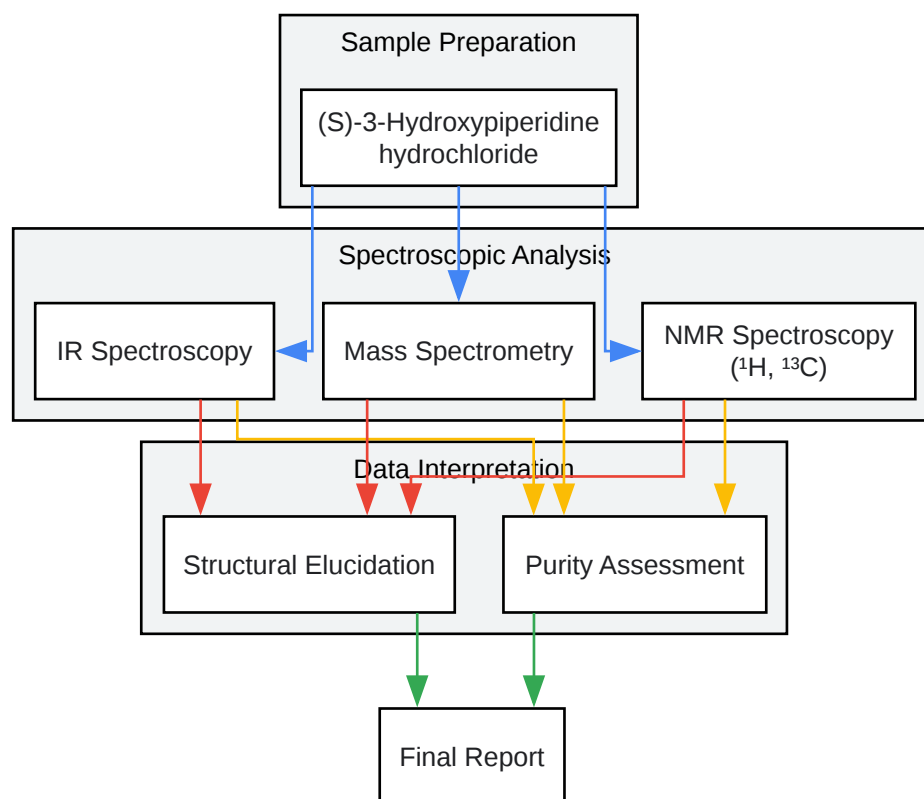
- Sample Preparation: Approximately 50 mg of the solid **(S)-3-Hydroxypiperidine hydrochloride** is dissolved in a few drops of a volatile solvent like methylene chloride.[\[6\]](#)
- Film Formation: A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[\[6\]](#) The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[\[6\]](#)
- Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. The background is collected on a clean, empty salt plate.

Electron ionization (EI) is a common technique for the analysis of small organic molecules.[\[7\]](#)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[\[7\]](#)
- Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion.[\[7\]](#)
- Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, charged species.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or a quadrupole).[\[7\]](#)
- Detection: A detector counts the number of ions at each m/z value, and the data is presented as a mass spectrum.[\[7\]](#)

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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